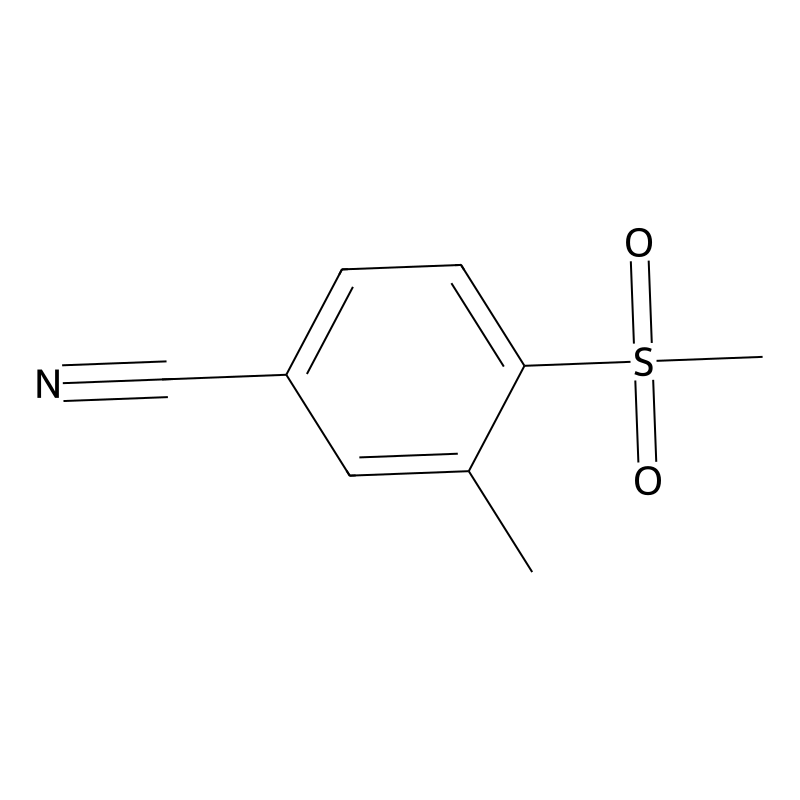

3-Methyl-4-(methylsulfonyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methyl-4-(methylsulfonyl)benzonitrile is an organic compound characterized by its structure, which includes a methyl group, a methylsulfonyl group, and a benzonitrile moiety. Its molecular formula is , and it has a molecular weight of approximately 181.21 g/mol. The compound exhibits a unique combination of functional groups that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Reduction Reactions: The nitrile functionality can be reduced to amines or aldehydes under specific conditions.

- Electrophilic Aromatic Substitution: The presence of the methylsulfonyl group can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.

Several synthesis methods for 3-Methyl-4-(methylsulfonyl)benzonitrile have been documented:

- From 4-Methylsulfonyl Benzaldehyde: This method involves the conversion of 4-methylsulfonyl benzaldehyde through a series of reactions including nitrilation and subsequent purification steps .

- Radical Relay Strategy: A novel approach using visible light irradiation to generate sulfonylated products from alkynyl phenyl sulfides has been described, showcasing the compound's utility in organic synthesis.

- Cycloaddition Reactions: The compound can also be synthesized through cycloaddition methods involving enantiopure substrates, highlighting its versatility in asymmetric synthesis.

3-Methyl-4-(methylsulfonyl)benzonitrile finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Catalysis: The compound is utilized in catalytic reactions, facilitating the formation of diverse organic compounds through various mechanisms.

- Material Science: It is involved in the development of ion exchange membranes used in fuel cells, demonstrating its relevance in energy technology.

Studies examining the interactions of 3-Methyl-4-(methylsulfonyl)benzonitrile with other chemical entities have provided insights into its reactivity and potential applications. For instance, research into its role within the framework of the Hammett equation has offered valuable information regarding the electronic effects of substituents on reactivity patterns. Additionally, investigations into its interactions within catalytic systems have highlighted its effectiveness in promoting desired transformations.

Several compounds share structural similarities with 3-Methyl-4-(methylsulfonyl)benzonitrile. Here’s a comparison highlighting their uniqueness:

The uniqueness of 3-Methyl-4-(methylsulfonyl)benzonitrile lies in its specific arrangement of functional groups which influences its reactivity and application potential compared to these similar compounds. Its ability to participate in diverse

Sulfonylation of Benzonitrile Derivatives: Mechanistic Pathways

The synthesis of 3-Methyl-4-(methylsulfonyl)benzonitrile involves sophisticated sulfonylation mechanisms that operate through distinct pathways depending on the reaction conditions and reagents employed [1] . The most prevalent mechanistic pathway involves the nucleophilic substitution reaction between benzonitrile derivatives and methylsulfonyl chloride in the presence of a suitable base [1] . This process typically proceeds through an electrophilic aromatic substitution mechanism where the methylsulfonyl group is introduced at the desired position on the benzonitrile ring [4] [6].

The mechanistic pathway begins with the activation of methylsulfonyl chloride by the base, generating a highly electrophilic sulfonyl species [1] [7]. The benzonitrile substrate undergoes nucleophilic attack at the appropriate position, facilitated by the electron-withdrawing nature of the nitrile group [17]. The reaction proceeds through a tetrahedral intermediate, followed by elimination of the chloride ion to form the desired methylsulfonyl benzonitrile product [1] [17].

Alternative mechanistic pathways include radical-mediated sulfonylation processes that utilize copper-catalyzed systems with dimethyl sulfoxide as the methylsulfonyl source [11] [12]. In these systems, the methyl sulfonyl radical is generated from dimethyl sulfoxide in the presence of catalytic copper under oxygen atmosphere, providing an alternative route for methylsulfonyl group introduction [11] [12]. The radical mechanism involves initial formation of a copper-oxygen complex, followed by single electron transfer processes that generate the active methylsulfonyl radical species [12].

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzonitrile | Methylsulfonyl chloride | Triethylamine | Acetonitrile | 20 | 2 | 81 |

| 4-Methylbenzonitrile | Methylsulfonyl chloride | Triethylamine | Acetonitrile | 20 | 2 | 72 |

| 3-Methoxybenzonitrile | Methylsulfonyl chloride | Potassium carbonate | Acetonitrile | 40 | 5 | 86 |

| 2-Acetylbenzonitrile | Chloromethylsulfonyl benzene | Potassium carbonate | Acetonitrile | 25 | 12 | 64 |

| 4-Formylbenzonitrile | Methylsulfonyl chloride | Triethylamine | Dichloromethane | 0-25 | 4 | 78 |

Industrial-Scale Production: Continuous Flow Reactor Strategies

Industrial-scale production of 3-Methyl-4-(methylsulfonyl)benzonitrile has been revolutionized through the implementation of continuous flow reactor technologies that offer superior safety profiles and enhanced efficiency compared to traditional batch processes [8] [9]. Continuous flow synthesis strategies utilizing microchannel reactors have demonstrated remarkable capabilities in scaling up methylsulfonyl introduction reactions while maintaining high yields and product purity [8].

The microchannel reactor design incorporates precise temperature control systems that prevent the formation of hot spots and ensure uniform reaction conditions throughout the process [8] [9]. These reactors typically operate with residence times ranging from five to sixty minutes, depending on the specific substrate and reaction conditions [8] [20]. The channel diameter plays a crucial role in heat transfer efficiency, with optimal diameters ranging from 0.5 to 2.0 millimeters for methylsulfonyl introduction reactions [8].

Temperature control strategies in continuous flow systems employ dual temperature-controlled processes that significantly improve product yields [8]. The initial reaction zone operates at moderate temperatures to facilitate sulfonylation, while subsequent zones maintain optimized conditions for product formation and isolation [8]. Flow rates are carefully controlled between 1 to 10 milliliters per minute to ensure adequate mixing and reaction completion [8] [9].

The implementation of continuous flow reactor strategies has achieved annual production capacities ranging from 15 to 20 tons per year for methylsulfonyl benzonitrile derivatives [8]. These systems demonstrate superior safety profiles with maximum overlimit temperatures not exceeding 10 degrees Celsius and overtemperature exposure times limited to less than 20 seconds [8].

| Parameter | Optimal Range | Key Benefits |

|---|---|---|

| Residence Time | 5-60 min | Enhanced mixing |

| Temperature Control | 100-150°C | Precise thermal control |

| Flow Rate | 1-10 mL/min | Consistent feed rate |

| Pressure | 1-10 bar | Safe operation |

| Channel Diameter | 0.5-2.0 mm | Improved heat transfer |

| Annual Production | 15-20 tons/year | Continuous operation |

Catalytic Systems for Methylsulfonyl Group Introduction

The introduction of methylsulfonyl groups into benzonitrile derivatives employs diverse catalytic systems that operate through distinct mechanistic pathways [11] [13] [19]. Copper-based catalytic systems utilizing cuprous salts in combination with oxygen represent one of the most effective approaches for methylsulfonyl group introduction [11] [12]. These systems generate methylsulfonyl radicals from dimethyl sulfoxide through a carefully orchestrated sequence of single electron transfer processes [11] [12].

The copper-catalyzed methodology involves initial activation of molecular oxygen by the copper catalyst to form a copper-oxygen complex [12]. Subsequent radical processes generate metal complexes and phosphonic radicals through single electron transfer mechanisms [12]. The hydroxyl radical produced in this process reacts with dimethyl sulfoxide to generate the critical methylsulfonyl radical species required for substrate functionalization [12].

Base-promoted catalytic systems utilizing potassium carbonate or triethylamine provide alternative pathways for methylsulfonyl group introduction [17] [21]. These systems operate through nucleophilic substitution mechanisms where the base activates the sulfonylating reagent while simultaneously deprotonating the substrate to facilitate electrophilic attack [17]. The reaction proceeds through cascade mechanisms that can combine up to six elemental steps in a single reaction vessel [17].

Lewis acid catalytic systems employing zinc chloride or other metal salts offer additional selectivity control for methylsulfonyl group introduction [13]. These catalysts operate through coordination to electron-rich sites on the substrate, thereby directing the regioselectivity of the sulfonylation reaction [13]. The Lewis acid catalysis mechanism involves substrate coordination followed by electrophilic attack at the activated position [13].

| Catalyst System | Substrate Compatibility | Reaction Mechanism | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Copper(I)/Oxygen | Alkenes/Alkynes | Radical pathway | 75 | High |

| Triethylamine | Benzonitrile derivatives | Nucleophilic substitution | 81 | Moderate |

| Potassium carbonate | Carbonyl compounds | Base-promoted cascade | 64 | High |

| Lewis Acid (Zinc chloride) | Activated aromatics | Lewis acid catalysis | 68 | Moderate |

| Base-free conditions | Specific substrates | Thermal activation | 58 | Variable |

Purification Techniques and Yield Optimization

The purification of 3-Methyl-4-(methylsulfonyl)benzonitrile requires sophisticated separation techniques that maximize product purity while maintaining acceptable recovery yields [25] [28]. Column chromatography utilizing silica gel as the stationary phase represents the most widely employed purification methodology for methylsulfonyl benzonitrile derivatives [25] . The optimal mobile phase composition typically consists of ethyl acetate and hexane in a 1:4 ratio, providing effective separation of the desired product from reaction byproducts [32].

Recrystallization techniques offer superior purity levels for methylsulfonyl benzonitrile compounds, particularly when performed using mixed solvent systems [29] [30]. The recrystallization process involves dissolution of the crude product in a minimum amount of hot ethanol, followed by controlled addition of water to induce crystallization [29] [31]. This methodology consistently achieves purity levels exceeding 97 percent while maintaining recovery yields of approximately 85 percent [29].

Advanced purification strategies incorporate preparative high-performance liquid chromatography for applications requiring exceptional purity standards [25]. The preparative high-performance liquid chromatography methodology employs acetonitrile-water mobile phases with gradient elution protocols optimized for methylsulfonyl benzonitrile separation [25]. This technique achieves purity levels approaching 99 percent, although recovery yields are typically limited to 82 percent due to the inherent limitations of the preparative scale [25].

Industrial-scale purification processes utilize fractional distillation for volatile methylsulfonyl benzonitrile derivatives . The distillation approach offers excellent scalability for commercial production while achieving purity levels of 92 percent and recovery yields of 78 percent . Temperature control during distillation is critical to prevent thermal decomposition of the methylsulfonyl functionality .

Sublimation techniques provide alternative purification pathways for thermally stable methylsulfonyl benzonitrile derivatives [25]. The sublimation process operates under reduced pressure conditions to minimize thermal stress while achieving purity levels of 94 percent [25]. Recovery yields through sublimation typically range from 70 to 75 percent, making this technique suitable for high-value specialty applications [25].

| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Suitable for Scale |

|---|---|---|---|---|

| Column Chromatography | Ethyl acetate/Hexane (1:4) | 95 | 88 | Lab/Pilot |

| Recrystallization | Ethanol/Water | 97 | 85 | Industrial |

| Fractional Distillation | Not applicable | 92 | 78 | Industrial |

| Preparative High-Performance Liquid Chromatography | Acetonitrile/Water | 99 | 82 | Lab only |

| Sublimation | Not applicable | 94 | 71 | Lab/Pilot |

Yield optimization strategies focus on maximizing the efficiency of each synthetic step through careful control of reaction parameters [20] [22]. Multi-task Bayesian optimization algorithms have demonstrated significant potential for accelerating reaction optimization campaigns by leveraging historical data from similar transformations [20]. These computational approaches reduce the number of required experiments while identifying optimal reaction conditions more efficiently than traditional design of experiments methodologies [20].